An In-depth Technical Guide to the Physicochemical Properties of 2,2-difluoro-1-phenylpropan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2,2-difluoro-1-phenylpropan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the physical and structural properties of 2,2-difluoro-1-phenylpropan-1-ol. As a fluorinated aromatic alcohol, this compound holds significant interest for researchers in medicinal chemistry and materials science, primarily due to the unique influence of the gem-difluoro group on molecular conformation, lipophilicity, and metabolic stability. Given the limited availability of public experimental data for this specific molecule, this document leverages predictive methodologies, comparative analysis against structurally analogous compounds, and established theoretical principles to provide a robust profile. Furthermore, this guide details rigorous, field-proven experimental protocols for the empirical determination of its key physical properties, offering a complete framework for its characterization. This resource is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with and understand 2,2-difluoro-1-phenylpropan-1-ol.
Introduction and Strategic Importance
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The gem-difluoromethylene (CF₂) group, in particular, serves as a valuable bioisostere for carbonyl groups, ethers, and other functionalities. Its introduction can profoundly modulate a compound's pharmacokinetic and pharmacodynamic profile by altering its acidity, basicity, dipole moment, and resistance to oxidative metabolism.
2,2-difluoro-1-phenylpropan-1-ol combines three critical structural motifs:
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A chiral benzylic alcohol , a common feature in many bioactive molecules.
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A gem-difluoro group adjacent to the chiral center, which can significantly influence the alcohol's acidity and conformational preference.
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A phenyl ring , providing a scaffold for further functionalization and interaction with biological targets.
Understanding the fundamental physical properties of this molecule is a non-negotiable prerequisite for its application in any research or development pipeline, from designing synthetic routes to formulating it for biological assays.
Molecular and Structural Analysis
Chemical Structure
The structure consists of a propane backbone with a phenyl group and a hydroxyl group attached to the first carbon (C1), and two fluorine atoms attached to the second carbon (C2).
Caption: 2D representation of 2,2-difluoro-1-phenylpropan-1-ol.
Key Structural Features and Their Predicted Influence
The interplay of the functional groups dictates the molecule's overall physicochemical behavior.
Caption: Influence of structural features on key physical properties.
Calculated Physicochemical Properties
The following table summarizes the fundamental calculated properties. These values serve as a baseline for experimental work.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₂O | Calculated |
| Molecular Weight | 172.17 g/mol | Calculated |
| Exact Mass | 172.06998 Da | PubChemLite[1] |
| XlogP3 (Predicted) | 2.2 | PubChemLite[1] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 (1 from OH, 2 from F) | Calculated |
Physical Properties: A Comparative and Predictive Analysis
Boiling Point
The boiling point is strongly influenced by molecular weight and intermolecular forces (hydrogen bonding, dipole-dipole interactions, and van der Waals forces).
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Baseline (No Fluorine): 1-Phenyl-1-propanol has a boiling point of approximately 103 °C at 14 mmHg.[2]
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Effect of Fluorination: The introduction of the two fluorine atoms significantly increases the molecular weight (from 136.19 to 172.17 g/mol ) and introduces a strong dipole moment at the C-F bonds. Both factors are expected to substantially increase the boiling point compared to its non-fluorinated analog.
Prediction: The boiling point of 2,2-difluoro-1-phenylpropan-1-ol at atmospheric pressure is predicted to be significantly higher than that of 1-phenyl-1-propanol (215-217 °C), likely in the range of 230-250 °C .
Melting Point
The melting point is determined by the efficiency of crystal lattice packing and intermolecular forces. The presence of the bulky phenyl group and the chiral center can disrupt perfect packing, while the strong dipole and hydrogen bonding will favor a solid state.
Prediction: Given the strong intermolecular forces, 2,2-difluoro-1-phenylpropan-1-ol is expected to be a low-melting solid at room temperature. The predicted melting point is likely in the range of 40-60 °C .
Solubility
The molecule's amphiphilic nature—a polar alcohol head and a non-polar phenyl/propyl body—governs its solubility.
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In Water: The hydroxyl group allows for hydrogen bonding with water, but the large, hydrophobic phenylpropyl moiety will limit aqueous solubility. It is expected to be "slightly soluble" or "sparingly soluble" in water.
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In Organic Solvents:
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Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability to form hydrogen bonds.
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Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Good solubility is predicted due to favorable dipole-dipole interactions.
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Non-Polar Solvents (e.g., Toluene, Dichloromethane): Moderate to good solubility is expected due to the influence of the large phenyl group.
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Aliphatic Solvents (e.g., Hexane, Heptane): Lower solubility is anticipated as these solvents cannot effectively solvate the polar hydroxyl and difluoro groups.
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Experimental Determination Protocols
To move from prediction to empirical fact, the following standardized protocols are recommended. The key to trustworthy data is a self-validating system, which includes proper calibration, controls, and replicate measurements.
Protocol for Melting Point Determination (Using a Digital Melting Point Apparatus)
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Apparatus Preparation: Calibrate the digital melting point apparatus using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting range.
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Sample Preparation: Ensure the sample is completely dry and finely powdered. Load approximately 2-3 mm of the sample into a capillary tube, ensuring tight packing by tapping the tube on a hard surface.
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Measurement:
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Place the capillary tube into the apparatus.
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Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly determine an approximate melting range.
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Prepare a new sample and set the starting temperature to ~20 °C below the approximate melting point found in the previous step.
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Set a slow heating ramp (1-2 °C/min) to allow for thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which all solid has melted (T_clear).
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Analysis: Report the melting point as the T_onset to T_clear range. Perform the measurement in triplicate to ensure reproducibility. A narrow range (<2 °C) is indicative of high purity.
Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
This method is the gold standard for determining equilibrium solubility.
Caption: Experimental workflow for Shake-Flask Solubility determination.
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System Preparation:
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Prepare a stock solution of the compound at a known concentration for creating a calibration curve.
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Develop and validate an analytical method (e.g., HPLC-UV) with sufficient sensitivity and a linear response range. Generate a multi-point calibration curve.
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Equilibration:
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Add a known volume of the selected solvent (e.g., 2 mL of phosphate-buffered saline) to several glass vials.
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Add an excess amount of 2,2-difluoro-1-phenylpropan-1-ol to each vial, such that a small amount of undissolved solid remains visible. This ensures saturation.
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Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
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Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).
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Sampling and Analysis:
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Remove the vials and allow the undissolved solid to settle. Centrifugation at a low speed can accelerate this process.
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Carefully withdraw a small aliquot of the clear supernatant.
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Immediately filter the aliquot through a 0.22 µm syringe filter (select a filter material compatible with the solvent).
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Precisely dilute the filtered sample with the analytical mobile phase to bring its concentration within the range of the calibration curve.
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Calculation:
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Analyze the diluted sample using the calibrated analytical method.
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Calculate the concentration of the saturated solution, accounting for the dilution factor. This value is the equilibrium solubility. Report the average and standard deviation of at least three replicate measurements.
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Conclusion
While experimental data for 2,2-difluoro-1-phenylpropan-1-ol remains to be published, a robust physicochemical profile can be predicted through a systematic analysis of its structural components and comparison with non-fluorinated analogs. The presence of the gem-difluoro group adjacent to the benzylic alcohol is expected to significantly increase the molecule's boiling point, melting point, and overall polarity while modulating its solubility profile. The detailed experimental protocols provided in this guide offer a clear and reliable path for researchers to empirically determine these critical properties, enabling the confident application of this promising fluorinated building block in drug discovery and materials science.
References
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PubChem. 2,2-Difluoropropanol. [Online] Available at: [Link]
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PubChemLite. 2,2-difluoro-3-phenylpropan-1-ol (C9H10F2O). [Online] Available at: [Link]
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Wikipedia. 2-Phenyl-2-propanol. [Online] Available at: [Link]
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PubChem. 1-Phenyl-1-propanol. [Online] Available at: [Link]
